2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol
Description
Chemical Structure and Properties 2,2,3,3,4,4,4-Heptafluoro-1,1-diphenylbutan-1-ol (C₁₆H₁₁F₇O) is a fluorinated alcohol featuring seven fluorine atoms on carbons 2, 3, and 4 of the butanol backbone, with two phenyl groups attached to the hydroxyl-bearing carbon. This structure confers high electronegativity and acidity due to the electron-withdrawing effects of fluorine and aromatic rings.
Synthesis
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts reactions using fluorinated ketones. For example, a similar indole derivative (3o) was prepared with a 90% yield using 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, 5-methoxyindole, K₂CO₃, and n-Bu₄PBr in water.
Applications
Its primary applications lie in organic synthesis and pharmaceutical intermediates, where its fluorinated and aromatic moieties enhance reactivity and stability.
Properties
CAS No. |
559-54-6 |
|---|---|
Molecular Formula |
C16H11F7O |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H11F7O/c17-14(18,15(19,20)16(21,22)23)13(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |
InChI Key |
GKZONMQJEYWGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
*From analogous indole derivative; †Estimated; ‡General fluorinated alcohol trend.
Research Findings and Insights
Synthetic Efficiency : The diphenyl derivative’s synthesis achieves high yields (90%) under mild conditions, suggesting scalability for industrial use.
Acidity Trends : Fluorination and aromatic substitution synergistically lower pKa, making the diphenyl compound more acidic than HFB.
Material Science : HFB-based polymers like EGC-1700 demonstrate superior encapsulation performance, highlighting the utility of fluorinated alcohols in advanced materials.
Analytical Chemistry: HFB’s derivatization efficacy for polar compounds (e.g., amino acids, GHB) underscores its role in sensitive detection methods.
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